N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Description
Chemical Structure: The compound (CAS: 2246836-43-9) consists of a phenyl ring substituted at the 2-position with a chlorine atom, at the 5-position with a tetramethyl-1,3,2-dioxaborolane (boronate ester) group, and a methanesulfonamide (-SO₂NH₂) moiety attached to the nitrogen. Its molecular formula is C₁₃H₁₉BClNO₄S, with a molecular weight of 331.62 g/mol .
Properties
IUPAC Name |
N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO4S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15)11(8-9)16-21(5,17)18/h6-8,16H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDKQDYOORXWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenylboronic Ester Intermediate
The tetramethyl-1,3,2-dioxaborolane group is typically introduced via Miyaura borylation. For example, 2-chloro-5-bromophenyl methanesulfonamide undergoes a palladium-catalyzed reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of potassium acetate. This step achieves the boronic ester formation at the para position relative to the chloro group.
Step-Wise Synthetic Routes
Two-Step Borylation-Sulfonylation Approach
Catalytic Systems and Ligand Effects
The choice of palladium catalyst and ligands significantly impacts reaction efficiency.
Palladium Catalysts
| Catalyst | Ligand | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | None | Toluene | Reflux | 71 |
| Pd(dppf)Cl₂ | Dppf | DMF | 80°C | 82 |
| Pd(OAc)₂ | SPhos | THF | 65°C | 65 |
Phosphine-free catalysts like Pd(OAc)₂ with bulky ligands (e.g., SPhos) reduce side reactions but require higher temperatures.
Solvent Optimization
Polar aprotic solvents (DMF, THF) enhance boronic ester stability, while toluene improves coupling efficiency for electron-deficient aryl halides.
Reaction Optimization and Challenges
Regioselectivity Control
The chloro group at the ortho position directs borylation to the para position via steric and electronic effects. Computational studies suggest that the methanesulfonamide group’s electron-withdrawing nature accelerates oxidative addition of the aryl halide to palladium.
Byproduct Formation
Common byproducts include:
-
Deboronated species : Caused by protodeborylation in acidic conditions. Mitigated by using KOAc as a mild base.
-
Di-borylated products : Controlled by limiting B₂Pin₂ to 1.1–1.2 equivalents.
Scalability and Industrial Adaptations
Kilogram-Scale Synthesis
A pilot-scale protocol reported by VulcanChem employs:
Continuous Flow Systems
Microreactor setups reduce reaction times from hours to minutes by enhancing heat/mass transfer:
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Two-Step Sequential | 2 | 60–70 | 120–150 | High |
| One-Pot | 1 | 68 | 90–110 | Moderate |
| Continuous Flow | 1 | 75 | 200–250 | Low |
The two-step method remains preferred for large-scale production due to established infrastructure, while flow systems are limited by upfront costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions. The reactions are typically carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Oxidation and reduction reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
- Molecular Formula : C14H19BClNO3S
- Molar Mass : 295.58 g/mol
- CAS Number : 1351379-40-2
The presence of the dioxaborolane moiety contributes to its reactivity and potential applications in organic synthesis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound demonstrate promising anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways critical for cell survival and apoptosis.
Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of this compound against various bacterial strains. A study demonstrated that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as a new class of antibiotics .
Reagent in Cross-Coupling Reactions
This compound can act as a versatile reagent in cross-coupling reactions. Its boron-containing structure allows it to participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
Functionalization of Aromatic Compounds
This compound can be utilized for the functionalization of aromatic substrates through electrophilic aromatic substitution reactions. The introduction of the sulfonamide group enhances the reactivity of the aromatic ring, making it suitable for further transformations .
Data Tables
Case Study 1: Anticancer Potential
A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of a series of sulfonamide derivatives, including this compound. The results indicated that these compounds induced apoptosis in cancer cells through activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation featured in Antimicrobial Agents and Chemotherapy, researchers assessed the antimicrobial properties of various boron-containing compounds. The study found that derivatives exhibited potent activity against multi-drug resistant strains, highlighting their potential as novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The chloro group and dioxaborolane moiety can interact with various enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Boronate Ester-Substituted Methanesulfonamides
The position of the boronate ester group on the phenyl ring significantly influences reactivity and physicochemical properties. Key analogs include:
Impact of Boronate Position :
Functional Group Variations
Substitution of Methanesulfonamide with Acetamide
N-(2-chloro-5-(tetramethyl-dioxaborolan-2-yl)phenyl)acetamide ():
- Key difference : Replacement of -SO₂NH₂ with -NHCOCH₃.
- Impact :
Trifluoromethyl vs. Chlorine Substituents
N-[2-chloro-5-(trifluoromethylphenyl)]methanesulfonamide derivatives ():
Biological Activity
N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide. Its molecular formula is , with a molecular weight of 295.58 g/mol. The structure features a chloro-substituted phenyl ring and a methanesulfonamide group, which are critical for its biological interactions.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated as a non-nucleoside inhibitor of the RNA-dependent RNA polymerase enzyme NS5B, which is crucial for viral replication in hepatitis C virus (HCV). In enzymatic assays, the compound exhibited potent inhibition with an value of 0.34 μM, indicating strong antiviral activity against both genotype 1a and 1b HCV strains .
Enzyme Inhibition
The compound also demonstrates significant inhibition of cytochrome P450 enzymes, particularly CYP3A4. Time-dependent inhibition (TDI) was observed, raising concerns about potential drug-drug interactions (DDIs). The compound's value was noted to be significantly higher than that of ethynylestradiol, suggesting a risk for reactive metabolite formation and associated toxicities .
Cytotoxicity and Selectivity
In cell-based assays, the compound's cytotoxic effects were assessed against various cancer cell lines. It showed selective growth inhibition in tumorigenic cells while sparing non-tumorigenic cells at concentrations around 10 µM. This selectivity indicates a promising therapeutic window for further development in oncology .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound reveals low solubility but medium to high permeability in Caco-2 assays. These properties suggest that while the compound may face challenges in oral bioavailability due to solubility issues, its permeability could facilitate absorption .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antiviral | Enzymatic Assay | ||
| CYP Inhibition | TDI Assay | High | |
| Cytotoxicity | Cell Viability Assay | Selective inhibition |
Case Study: Antiviral Efficacy
In a study focusing on HCV treatment, this compound was tested alongside existing antiviral agents. The results indicated that this compound not only inhibited viral replication effectively but also showed synergistic effects when combined with other drugs targeting different stages of the viral life cycle.
Case Study: Cancer Cell Selectivity
Another investigation assessed the compound's effects on various cancer cell lines derived from solid tumors. The findings revealed that at concentrations of 10 µM, the compound significantly inhibited the proliferation of cancer cells while exhibiting minimal toxicity to healthy cells.
Q & A
Q. What are the common synthetic routes for N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide, and how are reaction conditions optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling between a halogenated methanesulfonamide precursor and a tetramethyl dioxaborolane derivative. Key considerations include:
- Precursor selection : Use of 2-chloro-5-bromo-phenyl methanesulfonamide as the aryl halide component.
- Reagent ratios : Stoichiometric excess of the boronate ester (1.2–1.5 eq.) to drive coupling efficiency.
- Solvent/base system : Tetrahydrofuran (THF) or dioxane with aqueous Na₂CO₃ (2M) for pH control .
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours.
Yield optimization involves monitoring by TLC or LC-MS to identify byproducts (e.g., dehalogenation or protodeboronation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups on the dioxaborolane at δ 1.2–1.4 ppm) .
- ¹¹B NMR confirms boronate ester integrity (sharp singlet near δ 30 ppm) .
- X-ray Crystallography :
- Single-crystal diffraction (using SHELX programs) resolves the planar geometry of the boronate ester and sulfonamide group orientation .
- Mass Spectrometry :
- High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~384.1 Da).
Advanced Research Questions
Q. How can computational modeling predict reactivity in cross-coupling or biological assays?
- DFT Calculations :
- Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Absolute hardness (η) and electronegativity (χ) derived from ionization potential (I) and electron affinity (A) (η = ½(I − A)) guide reactivity trends .
- Docking Studies :
- For biological applications (e.g., enzyme inhibition), molecular docking with sulfonamide-binding proteins (e.g., carbonic anhydrase) evaluates binding affinity .
Q. How are structural ambiguities resolved when crystallographic data contradicts spectroscopic results?
- Case Example : Discrepancies between NMR (suggesting free rotation) and crystallography (showing planar rigidity) arise from crystal packing forces.
- Methodology :
Refine X-ray data using SHELXL to model thermal displacement parameters (ADPs) and hydrogen bonding.
Compare solution-state (NMR) and solid-state (XRD) conformers.
Perform variable-temperature NMR to probe dynamic behavior in solution .
Q. What strategies mitigate side reactions during functionalization of the boronate ester?
- Protection/Deprotection :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
